molecular formula C17H19N3O4 B2353850 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2309188-32-5

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2353850
CAS No.: 2309188-32-5
M. Wt: 329.356
InChI Key: QZBPQMPPSFFFOV-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique structure combining furan and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrazole precursors. The furan moiety can be synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene . The pyrazole moiety is often prepared through the condensation of 5-amino-1H-pyrazole-4-carboxamides with various aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan rings can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives .

Scientific Research Applications

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of furan and pyrazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10-16(11(2)20(3)19-10)17(22)18-9-12(21)13-6-7-15(24-13)14-5-4-8-23-14/h4-8,12,21H,9H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBPQMPPSFFFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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